3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Descripción
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 354548-73-5) is a brominated heterocyclic compound with molecular formula C₈H₅BrN₂O₂ and molecular weight 241.05 g/mol . This molecule features a carboxylic acid group at position 2 and a bromine atom at position 3 on the imidazo[1,2-a]pyridine scaffold. It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors, antimicrobial agents, and peptidomimetics . Its synthesis typically involves condensation of 2-aminopyridines with bromopyruvic acid under optimized flow or batch conditions .
Propiedades
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBDEEITGHGHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583331 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354548-73-5 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Decarboxylation During Synthesis
Decarboxylation is a major side reaction, exacerbated by prolonged heating. Mitigation approaches include:
Purification Difficulties
The product’s polar nature complicates isolation. Effective methods include:
-
Recrystallization Solvents : Ethyl acetate/n-hexane (1:1 v/v) achieves >95% purity.
-
Chromatography : Silica gel chromatography with CH₂Cl₂/MeOH (9:1) resolves residual impurities.
Comparative Analysis of Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization Reactions: These reactions often require oxidizing agents like TBHP and are conducted in solvents such as ethyl acetate.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have diverse biological activities .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is primarily recognized for its role in the development of pharmaceutical compounds:
- Antitubercular Activity : Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains .
- Antiparasitic and Anti-inflammatory Properties : Exploratory studies have indicated that certain imidazo[1,2-a]pyridine derivatives possess dual effects against trichomoniasis and amoebiasis. These compounds have been evaluated for their safety and efficacy in non-clinical settings .
Biological Studies
The compound is utilized in various biological studies:
- Enzyme Inhibition : It serves as a model compound to study enzyme inhibitors and receptor modulators. The interaction of this compound with specific molecular targets can lead to insights into biochemical pathways relevant to disease mechanisms .
- Structure-Activity Relationship (SAR) : The exploration of SAR for this compound has yielded insights into the modifications that enhance its biological activity. For example, studies have shown that carboxylate derivatives exhibit improved potency against Mtb compared to other analogues .
Material Science Applications
In material science, this compound is employed in the development of novel materials with tailored electronic properties:
- Conductive Polymers : The compound's unique structure allows it to be incorporated into polymer matrices to enhance conductivity and stability under various conditions.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antitubercular agents | MIC ≤ 0.006 μM against Mtb |
| Antiparasitic compounds | Effective against trichomoniasis and amoebiasis | |
| Biological Studies | Enzyme inhibitors | Interaction with molecular targets affects pathways |
| Structure-Activity Relationship | Enhanced potency with specific modifications | |
| Material Science | Development of conductive polymers | Improved electronic properties |
Case Studies
-
Antitubercular Screening :
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and screened them against Mtb H37Rv. Compounds displayed remarkable potency, with several surpassing existing clinical candidates . -
Toxicology Evaluations :
In safety assessments involving seven derivatives, no significant hepatic or renal toxicity was observed after oral treatment in animal models. This suggests a favorable safety profile for further clinical evaluations .
Mecanismo De Acción
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Physicochemical Properties
The 3-bromo derivative exhibits higher solubility in polar aprotic solvents like DMF compared to analogs with bulky substituents (e.g., trifluoromethyl at position 6) .
Reactivity in Further Functionalization
- The 3-bromo substituent acts as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling synthesis of biaryl derivatives for drug discovery .
- In contrast, 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives are prone to decarboxylation under basic conditions, limiting their utility in multistep syntheses .
Actividad Biológica
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of these compounds often dictate their biological efficacy. The introduction of bromine and carboxylic acid functional groups in this compound enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in various cancers. For instance, a related compound was identified as a potent PI3Kα inhibitor with an IC50 value in the nanomolar range. This compound induced cell cycle arrest and apoptosis in breast cancer cell lines such as T47D and MCF-7, demonstrating significant antiproliferative effects at micromolar concentrations .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| 35 | PI3Kα | 0.15 | T47D |
| 35 | PI3Kα | 1.12 | MCF-7 |
| 35 | PI3Kα | 0.50 | H1975 |
Antituberculosis Activity
The compound has also been explored for its activity against Mycobacterium tuberculosis (Mtb). High-throughput screening identified several imidazo[1,2-a]pyridine derivatives with promising minimum inhibitory concentrations (MICs) against Mtb strains. Notably, some derivatives exhibited MIC values as low as 0.03 µM against the H37Rv strain .
Table 2: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (µM) | Strain |
|---|---|---|
| A | ≤0.03 | H37Rv |
| B | ≤0.006 | MDR-TB |
| C | ≤0.8 | XDR-TB |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for some derivatives against COX-2 were reported to be around 0.04 µM, comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its molecular structure. Modifications at various positions on the imidazo ring have been systematically studied to optimize potency and selectivity:
- Position 6 : Substituents at this position have been shown to enhance activity against specific targets such as PI3K.
- Position 8 : The introduction of halogens or bulky groups can improve binding affinity and selectivity for cancer cell lines.
Table 3: Structure-Activity Relationships
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 6 | Halogen | Increased PI3K inhibition |
| 8 | Bulky group | Enhanced selectivity |
Case Study 1: PI3K Inhibition in Cancer Therapy
In a study focusing on compound 35 , it was demonstrated that this compound effectively inhibited PI3Kα in various cancer models. The results indicated that it could induce apoptosis and inhibit proliferation in breast cancer cell lines significantly more than standard treatments .
Case Study 2: Efficacy Against Multidrug-resistant Tuberculosis
Another study reported that a modified imidazo[1,2-a]pyridine derivative showed remarkable efficacy against multidrug-resistant strains of Mtb in vivo. The compound achieved a bacterial load reduction of over 99% in infected mice .
Q & A
Q. How can high-throughput screening (HTS) be adapted for imidazo[1,2-a]pyridine-based compound libraries?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
